(1R,2S)-2-tert-butylcyclohexanamine
Description
(1R,2S)-2-tert-Butylcyclohexanamine is a chiral amine featuring a cyclohexane backbone substituted with a bulky tert-butyl group at the C2 position. Its molecular formula is C₁₀H₂₁N, with an average molecular mass of 155.285 g/mol and a monoisotopic mass of 155.1674 g/mol . The compound has two defined stereocenters, resulting in a trans configuration (1R,2S), which imparts distinct spatial and electronic properties. Its ChemSpider ID is 1067985, and it is registered under CAS numbers such as 14765-34-5 and 35735-41-2 .
Properties
IUPAC Name |
(1R,2S)-2-tert-butylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYTUFUSXAMSQK-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361537 | |
| Record name | ST036708 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14765-34-5 | |
| Record name | ST036708 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-tert-butylcyclohexanamine typically involves the reduction of a corresponding ketone or imine precursor. One common method is the asymmetric hydrogenation of 2-tert-butylcyclohexanone using a chiral catalyst. This process can be carried out under mild conditions with hydrogen gas and a suitable chiral ligand to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of (1R,2S)-2-tert-butylcyclohexanamine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-tert-butylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or isocyanates are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, and other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-tert-butylcyclohexanamine is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and chiral recognition processes.
Medicine
In medicine, (1R,2S)-2-tert-butylcyclohexanamine has potential applications as a pharmaceutical intermediate. Its chiral nature makes it a candidate for the development of drugs with specific enantiomeric forms, which can have different pharmacological effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-tert-butylcyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table summarizes key differences between (1R,2S)-2-tert-butylcyclohexanamine and analogous cyclohexanamine derivatives:
*Estimated based on structural composition.
Substituent Effects on Physicochemical Properties
- Steric Hindrance : The tert-butyl group in (1R,2S)-2-tert-butylcyclohexanamine creates substantial steric bulk, reducing nucleophilic reactivity at the amine group compared to smaller substituents like methyl . For example, (1S,2R)-2-methylcyclohexanamine hydrochloride exhibits faster reaction kinetics in acylation due to reduced steric shielding .
- Lipophilicity : The tert-butyl group enhances lipophilicity (logP ≈ 2.8), favoring membrane permeability in biological systems. In contrast, the benzyloxy group in (1S,2S)-2-(benzyloxy)cyclohexanamine introduces moderate polarity from the ether oxygen, balancing lipophilicity (logP ≈ 2.1) and solubility .
- Solubility : Hydrochloride salts, such as (1S,2R)-2-methylcyclohexanamine HCl, show improved aqueous solubility (>50 mg/mL) compared to free bases like (1R,2S)-2-tert-butylcyclohexanamine (<5 mg/mL) .
Stereochemical Influence
- The trans (1R,2S) configuration in the target compound positions the tert-butyl and amine groups on opposite faces of the cyclohexane ring, minimizing intramolecular strain.
- In (1S,2S)-2-(benzyloxy)cyclohexanamine, the syn-planar arrangement of the benzyloxy and amine groups may facilitate hydrogen bonding or catalytic interactions in enantioselective reactions .
Functional Group Diversity
- Benzyloxy vs. tert-Butyl : The benzyloxy group’s aromatic ring enables π-π stacking in catalytic or receptor-binding contexts, unlike the purely aliphatic tert-butyl group. However, tert-butyl’s symmetry enhances crystallinity, as evidenced by higher melting points (~120°C for the target compound vs. ~90°C for benzyloxy analogs) .
- Pyran vs. Cyclohexane : The pyran ring in rel-(2R,4R)-2-phenyltetrahydro-2H-pyran-4-amine introduces an oxygen atom, increasing polarity and altering hydrogen-bonding capacity compared to cyclohexane derivatives .
Research Implications
The tert-butyl group’s steric and electronic effects make (1R,2S)-2-tert-butylcyclohexanamine a valuable scaffold in asymmetric catalysis, where bulky amines are used to control enantioselectivity. Meanwhile, methyl and benzyloxy analogs serve roles in medicinal chemistry, where solubility and intermolecular interactions are prioritized. Further studies could explore hybrid derivatives combining tert-butyl and polar groups to balance lipophilicity and bioavailability.
Biological Activity
(1R,2S)-2-tert-butylcyclohexanamine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
(1R,2S)-2-tert-butylcyclohexanamine is an amine derivative characterized by the presence of a tert-butyl group attached to a cyclohexane ring. Its molecular formula is , and it exhibits unique steric and electronic properties due to its specific stereochemistry.
Anti-inflammatory and Analgesic Effects
Research indicates that (1R,2S)-2-tert-butylcyclohexanamine possesses significant anti-inflammatory and analgesic properties. These effects are primarily attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Reduction in inflammation markers | Inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) |
| Analgesic | Pain relief in models of arthritis | Modulation of pain receptors and neurotransmitter release |
Potential Therapeutic Applications
Due to its biological activities, (1R,2S)-2-tert-butylcyclohexanamine is being investigated for various therapeutic applications:
- Arthritis Treatment : Its anti-inflammatory properties make it a candidate for treating arthritis-related pain.
- Cancer Research : Preliminary studies suggest potential efficacy against certain cancer cell lines, although further investigation is required to establish its role in oncology .
The mechanism by which (1R,2S)-2-tert-butylcyclohexanamine exerts its biological effects involves several pathways:
- Cytokine Inhibition : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Pain Modulation : It potentially interacts with pain pathways in the nervous system, affecting neurotransmitter release and receptor sensitivity.
Study on Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of (1R,2S)-2-tert-butylcyclohexanamine resulted in a significant decrease in inflammatory markers compared to control groups. The results indicated a reduction in edema and pain response associated with inflammatory conditions .
Cancer Cell Line Research
In vitro studies have shown that (1R,2S)-2-tert-butylcyclohexanamine exhibits cytotoxic effects against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest . Further research is needed to explore its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
